molecular formula C19H18ClN3O4S B2764891 Ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-91-3

Ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2764891
CAS RN: 851946-91-3
M. Wt: 419.88
InChI Key: VEQLLKCBNUFNFR-UHFFFAOYSA-N
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Description

“Ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate” is a compound that is part of the pyridazine and its related compounds . Pyridazine and its fused heterocyclic derivatives have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .


Synthesis Analysis

The synthesis of this compound involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst to give the corresponding ethoxymethyleneamino intermediate . This intermediate is then allowed to react with ammonium hydroxide at 70 °C .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The intermediate product of the reaction was reacted directly without purification .

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of related compounds provide foundational knowledge for further applications. For example, studies have detailed the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate using specific synthetic protocols, highlighting the importance of crystal and molecular structure analysis, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations to understand the chemical and physical properties of such compounds (Achutha et al., 2017); (Naveen et al., 2021).

Pharmacological Importance

Research into similar compounds has also explored their potential pharmacological importance, such as antimicrobial activities. The structural features, such as intramolecular hydrogen bonds and π-π interactions, contribute to the stability and potential biological activity of these molecules (Achutha et al., 2017).

Methodological Advances

The studies also provide insights into methodological advances in the synthesis of complex heterocyclic compounds, offering potential pathways for the synthesis of novel compounds with desired properties. For instance, the use of specific synthetic routes and characterizations techniques can facilitate the design of compounds with potential biological activities (Naveen et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential as a neuroprotective and anti-neuroinflammatory agent . Additionally, more research could be conducted to fully understand its mechanism of action and to explore other potential therapeutic applications.

properties

IUPAC Name

ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-2-27-19(26)16-13-11-28-17(21-14(24)9-6-10-20)15(13)18(25)23(22-16)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQLLKCBNUFNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

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